molecular formula C13H12O4 B074899 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1214-54-6

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B074899
CAS No.: 1214-54-6
M. Wt: 232.23 g/mol
InChI Key: GMOOBZIVAQBVQK-UHFFFAOYSA-N
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Description

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12O4. It is a derivative of Meldrum’s acid, characterized by the presence of a benzylidene group attached to the dioxane ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of meldrum’s acid (isopropylidene malonate), which is widely used in organic synthesis .

Mode of Action

The compound undergoes a reaction with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates . This suggests that the compound interacts with its targets by undergoing a chemical reaction to form new compounds.

Biochemical Pathways

The compound’s reaction with tert-butyl isocyanide suggests that it may be involved in the formation of functionalised n-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates

Pharmacokinetics

The compound’s molecular formula is c13h12o4, and it has an average mass of 232232 Da

Result of Action

The compound’s reaction with tert-butyl isocyanide to form new compounds suggests that it may have a transformative effect at the molecular level .

Action Environment

The action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by environmental factors. For instance, the compound’s reaction with tert-butyl isocyanide proceeds at room temperature in CH2Cl2 and is complete within 24 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction occurs between an aromatic aldehyde and Meldrum’s acid in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or water, and the product is obtained after filtration and purification .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of eco-friendly solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its role in drug development, particularly as an inhibitor of certain enzymes.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its benzylidene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOOBZIVAQBVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344843
Record name 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-54-6
Record name 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 120, Step 1 starting from benzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions can 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergo?

A1: this compound is known to participate in various reactions, including:

  • Reactions with isocyanides: In the presence of diols like ethane-1,2-diol or catechol, this compound reacts with tert-butyl isocyanide. This reaction yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates. []
  • Reactions with carbanions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones readily react with acceptor-substituted carbanions via Michael addition. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the benzylidene group significantly influences the reactivity of this compound.

  • Electrophilicity: The electron-withdrawing nature of the benzylidene group enhances the electrophilicity of the molecule, particularly at the beta-carbon of the benzylidene moiety. This makes it susceptible to nucleophilic attack, as seen in reactions with carbanions and amines. []
  • Steric effects: The bulky benzylidene group can introduce steric hindrance, impacting the accessibility of the reactive sites. This explains the regio- and stereoselectivity observed in some reactions, like the Diels-Alder reaction. []

Q3: What are the applications of this compound derivatives in organic synthesis?

A3: Derivatives of this compound are valuable intermediates for synthesizing diverse molecules, including:

  • Substituted-5-benzylidene-2,2-dimethyl-[1,3]dioxane-4,6-diones: These compounds are readily synthesized through Knoevenagel condensation reactions of arylaldehydes with Meldrum's acid, often utilizing green chemistry approaches. []
  • Spiro- and polyspirocyclic compounds: Diels-Alder reactions provide access to complex cyclic structures incorporating the 1,2,3,4-tetrahydro-1-naphthol motif. []
  • Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides and bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates: These are formed through reactions with tert-butyl isocyanide and diols. []

Q4: Are there any computational studies on this compound?

A4: While specific details about computational studies on this compound were not provided in the provided abstracts, it is highly likely that researchers have used computational chemistry to:

  • Predict reactivity: Computational methods can calculate electrophilicity parameters (as mentioned in abstract []), predict reaction pathways, and estimate reaction rates.

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